![molecular formula C14H15N5O B11069701 8-Methyl-4-(morpholin-4-yl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B11069701.png)
8-Methyl-4-(morpholin-4-yl)[1,2,4]triazolo[4,3-a]quinoxaline
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Overview
Description
4-(8-METHYL[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL)MORPHOLINE is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The structure of this compound features a triazoloquinoxaline core fused with a morpholine ring, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-METHYL[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL)MORPHOLINE typically involves the following steps :
Formation of the Quinoxaline Core: The synthesis begins with the formation of the quinoxaline core.
Chlorination: The quinoxaline derivative is then chlorinated using thionyl chloride in dichloroethane to produce 2,3-dichloroquinoxaline.
Cyclization: The chlorinated quinoxaline undergoes cyclization with triethylorthoformate to form the triazoloquinoxaline core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(8-METHYL[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL)MORPHOLINE undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include morpholine and other nucleophiles under basic conditions.
Oxidation and Reduction:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield various substituted triazoloquinoxaline derivatives .
Scientific Research Applications
4-(8-METHYL[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL)MORPHOLINE has several scientific research applications, including:
Antiviral and Antimicrobial: The compound has shown promising antiviral and antimicrobial activities, making it a potential candidate for the development of new therapeutic agents.
A2B Receptor Antagonist: The compound has been investigated as a potential A2B receptor antagonist, which could have implications for cancer therapy.
Mechanism of Action
The mechanism of action of 4-(8-METHYL[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL)MORPHOLINE involves several molecular targets and pathways:
Antiviral and Antimicrobial: The compound exerts its antiviral and antimicrobial effects by interfering with the replication and survival of pathogens.
Apoptosis Induction: The compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., BAX) and downregulating anti-apoptotic proteins (e.g., Bcl-2).
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These compounds share the triazoloquinoxaline core and exhibit similar biological activities.
Fluoroquinolones: These antibiotics contain a piperazine moiety and show broad-spectrum antibacterial activity.
Uniqueness
4-(8-METHYL[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL)MORPHOLINE is unique due to its combination of a triazoloquinoxaline core and a morpholine ring, which enhances its biological activity and specificity .
Properties
Molecular Formula |
C14H15N5O |
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Molecular Weight |
269.30 g/mol |
IUPAC Name |
4-(8-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)morpholine |
InChI |
InChI=1S/C14H15N5O/c1-10-2-3-11-12(8-10)19-9-15-17-14(19)13(16-11)18-4-6-20-7-5-18/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
KIPWIWVVAZWVKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C3=NN=CN23)N4CCOCC4 |
Origin of Product |
United States |
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